1,4-Octadiene

Catalog No.
S1894916
CAS No.
5675-25-2
M.F
C8H14
M. Wt
110.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Octadiene

CAS Number

5675-25-2

Product Name

1,4-Octadiene

IUPAC Name

octa-1,4-diene

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7-8H,1,4-6H2,2H3

InChI Key

HYBLFDUGSBOMPI-UHFFFAOYSA-N

SMILES

CCCC=CCC=C

Canonical SMILES

CCCC=CCC=C

1,4-Octadiene is an organic compound with the chemical formula C8H14C_8H_{14}. It is classified as a diene due to the presence of two double bonds located at the first and fourth carbon atoms of its straight-chain structure. This compound is a colorless liquid at room temperature and is known for its flammable nature. The boiling point of 1,4-octadiene is approximately 120 °C, and it has a density of about 0.8 g/cm³, making it less dense than water. It is insoluble in water but soluble in organic solvents such as ethanol and ether .

  • Flammability: 1,4-Octadiene is a flammable liquid with a flash point of 13.6 °C ± 13.8 °C []. It can readily ignite and pose a fire hazard.
  • Toxicity: Limited data exists on the specific toxicity of 1,4-octadiene. However, as with many hydrocarbons, it can be harmful if inhaled or ingested. It may irritate the skin and respiratory system upon exposure.
  • Reactivity: 1,4-Octadiene can react exothermically with strong oxidizing agents.

Organic Synthesis

  • Precursor for Polymers: Due to its double bonds, 1,4-octadiene can be used as a building block for the synthesis of various polymers. Research has explored its use in the creation of metathesis polymers, a class of polymers formed through a catalyst-driven rearrangement of carbon-carbon double bonds [].
  • Diene for Cycloadditions: 1,4-Octadiene can participate in cycloaddition reactions, where two molecules combine to form a ring structure. This property makes it a valuable intermediate for the synthesis of complex organic molecules.

Organic Chemistry Research

  • Model for Catalytic Hydrogenation: The presence of two isolated double bonds makes 1,4-octadiene a suitable model compound for studying the mechanisms of catalytic hydrogenation reactions. Researchers can use 1,4-octadiene to investigate how catalysts selectively hydrogenate specific double bonds in a molecule [].
  • Investigation of Isomerization: 1,4-Octadiene exists as two isomers, cis and trans, which differ in the spatial arrangement of their double bonds. Scientists can use 1,4-octadiene to study isomerization reactions, where one isomer converts to the other, to understand the factors that influence the process [].
Typical of alkenes and dienes:

  • Addition Reactions: The double bonds can react with halogens (e.g., bromine or chlorine) to form dibromides or dichlorides.
  • Polymerization: Under certain conditions, 1,4-octadiene can polymerize to form poly(1,4-octadiene), which is utilized in rubber production.
  • Hydrogenation: The double bonds can be hydrogenated to form octane, a saturated hydrocarbon.
  • Metathesis: This compound can participate in olefin metathesis reactions, where it exchanges parts of its structure with other alkenes to form new alkenes .

Several methods exist for synthesizing 1,4-octadiene:

  • Dehydrogenation of Octane: This method involves the removal of hydrogen from octane under high temperatures.
  • Metathesis Reactions: Co-metathesis of ethylene with other alkenes like cyclohexene can yield 1,4-octadiene .
  • Diels-Alder Reactions: It can be produced through Diels-Alder reactions involving suitable diene and dienophile combinations.

These methods highlight the versatility of synthetic pathways available for producing this compound .

1,4-Octadiene has several applications across various industries:

  • Polymer Production: It is primarily used in the synthesis of poly(1,4-octadiene), which finds applications in rubber manufacturing.
  • Chemical Intermediates: It serves as a precursor for various chemical syntheses in organic chemistry.
  • Research

Interaction studies involving 1,4-octadiene primarily focus on its reactivity with oxidizing agents and other chemicals. It has been noted that 1,4-octadiene can react vigorously with strong oxidizers, leading to potential hazards such as fire or explosion. Additionally, studies have explored its polymerization behavior in the presence of catalysts or heat . Understanding these interactions is crucial for safe handling and application in industrial settings.

Several compounds share structural similarities with 1,4-octadiene. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
1,3-OctadieneC8H14C_8H_{14}Contains double bonds at positions 1 and 3; used in similar reactions as 1,4-octadiene.
1,7-OctadieneC8H14C_8H_{14}Features double bonds at positions 1 and 7; useful in specific catalytic processes.
2,4-OctadieneC8H14C_8H_{14}Has double bonds at positions 2 and 4; exhibits different reactivity patterns compared to 1,4-octadiene.
Octene (various isomers)C8H16C_8H_{16}Saturated hydrocarbons that can be derived from octadienes through hydrogenation; used extensively in polymer chemistry.

Uniqueness of 1,4-Octadiene

What sets 1,4-octadiene apart from these similar compounds is its specific arrangement of double bonds which influences its reactivity profile and applications in polymer synthesis. Its ability to undergo selective reactions makes it particularly valuable in organic synthesis compared to other octadienes.

XLogP3

3.3

Exact Mass

110.109550447 g/mol

Monoisotopic Mass

110.109550447 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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